molecular formula C7H8BrNO3 B1610638 Ethyl 5-(bromomethyl)isoxazole-3-carboxylate CAS No. 84654-29-5

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

Cat. No. B1610638
CAS RN: 84654-29-5
M. Wt: 234.05 g/mol
InChI Key: WGYWHPXMHCTBIS-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The InChI code for Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is 1S/C7H8BrNO3/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-(bromomethyl)isoxazole-3-carboxylate are not detailed in the retrieved sources, isoxazoles in general can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .


Physical And Chemical Properties Analysis

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate has a molecular weight of 234.05 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.

Scientific Research Applications

Biomimetic Synthesis

  • Ethyl 5-(bromomethyl)isoxazole-3-carboxylate is used in biomimetic synthesis, particularly in the synthesis of α-cyclopiazonic acid and related compounds. This process involves multiple steps, including the conversion of ethyl acetoacetate, treatment with hydroxylamine hydrochloride, and subsequent reactions to produce sulfonium salts and other intermediates (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Synthesis of Nucleosides and Nitrogen Mustards

  • This compound plays a role in the synthesis of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, showcasing significant cytostatic activity against certain cell cultures (García-López, Herranz, & Alonso, 1979).

Development of Isoxazole-fused Heterocycles

  • The bromination of the methyl group in 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied to obtain precursors for the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate. This approach aids in the development of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

Synthesis of Oxazole-5-carboxylates

  • Research includes the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, which involves N-acylation with natural and synthetic phthalimidylamino acids (Cox, Prager, Svensson, & Taylor, 2003).

Synthesis of Isoxazole Derivatives with Biological Activity

  • Isoxazole derivatives synthesized from ethyl 3-arylisoxazole-4-carboxylate have shown potential in biological activities such as insecticidal and bactericidal effects. These derivatives undergo a series of reactions including reduction, bromination, and substitution (Li et al., 2020).

Preparation of Analgesic Compounds

  • The synthesis of 5-substituted 4-isoxazoleacetic acids from 4-isoxazolemethanols, including the conversion to 4-(bromomethyl)isoxazoles, has been explored for potential analgesic activity (Fossa, Menozzi, Schenone, & Mattioli, 1994).

properties

IUPAC Name

ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYWHPXMHCTBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519834
Record name Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

CAS RN

84654-29-5
Record name Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbon tetrabromide (5.44 g; 16.39 mmol) was added to the solution of triphenylphosphine (4.34 g, 16.39 mmol) in THF (50 mL) and the resulting mixture was stirred at room temperature for 15 min. To this green suspension was added a solution of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.87 g, 10.93 mmol) in THF (10 mL) and the resulting reaction mixture was stirred overnight at room temperature. The solid material was removed by filtration. The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel (eluent: 15 to 100% dichloromethane in heptane) to afford 1.73 g (68%) of ethyl 5-(bromomethyl)isoxazole-3-carboxylate as a solid.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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1.87 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-chloro-2-(hydroxyimino)acetate (11 g; 70.41 mmol) in ethyl acetate (60 mL) was added dropwise at room temperature to a mixture of 3-bromoprop-1-yne (15.2 mL; 141 mmol), sodium bicarbonate (11.95 g; 141 mmol), ethyl acetate (400 mL), and water (4 mL). The mixture was stirred at room temperature for 24 h and the solid was removed by filtration and washed with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was purified by flash chromatography on silica gel (eluent: 15 to 100% of dichloromethane in heptane) to give 14.38 g (87%) of ethyl 5-(bromomethyl)isoxazole-3-carboxylate as a white solid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
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Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

Citations

For This Compound
1
Citations
BA Chalyk, KV Hrebeniuk, YV Fil… - The Journal of …, 2019 - ACS Publications
A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes is reported. One-pot metal-free [3 + 2] cycloaddition of CF 3 -…
Number of citations: 26 pubs.acs.org

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